molecular formula C23H33N3O4 B2569560 3-((4-ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939241-59-5

3-((4-ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2569560
CAS No.: 939241-59-5
M. Wt: 415.534
InChI Key: QCWUPVDFUKMQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((4-ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a complex substitution pattern. Its structure includes a pyridinone core substituted with ethoxy, hydroxyethyl piperazine, ethyl, and methyl groups. Pyridin-2(1H)-one derivatives are renowned for their diverse pharmacological activities, including antioxidant, antibacterial, and anti-inflammatory properties .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4/c1-4-26-17(3)16-20(28)21(23(26)29)22(18-6-8-19(9-7-18)30-5-2)25-12-10-24(11-13-25)14-15-27/h6-9,16,22,27-28H,4-5,10-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWUPVDFUKMQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OCC)N3CCN(CC3)CCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, also known by its CAS number 939241-59-5, is a synthetic compound with a complex molecular structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H33N3O4, with a molecular weight of 415.5 g/mol. The structure consists of a pyridinone core substituted with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC23H33N3O4
Molecular Weight415.5 g/mol
CAS Number939241-59-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

1. Antitumor Activity:
Some derivatives of pyridinone compounds have shown promise as antitumor agents by inducing apoptosis in cancer cells and inhibiting cell proliferation. The specific mechanisms are often linked to the modulation of signaling pathways involved in cell survival and death.

2. Neuroprotective Effects:
Research indicates that compounds with similar structures can provide neuroprotection against oxidative stress and neuroinflammation, potentially making them candidates for treating neurodegenerative diseases.

3. Anti-inflammatory Properties:
The presence of piperazine moieties has been associated with anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

Case Study: Antitumor Activity

A study published in Cancer Research evaluated the antitumor potential of similar pyridinone compounds. The results demonstrated that these compounds could significantly inhibit tumor growth in xenograft models, suggesting a promising avenue for further research into the efficacy of 3-((4-ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one as an anticancer agent .

Pharmacological Evaluations

In vitro studies have shown that this compound can inhibit specific cancer cell lines (e.g., A549 lung cancer cells) at micromolar concentrations. The mechanism involves the induction of DNA damage and subsequent activation of apoptotic pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-((4-ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a comparative analysis with structurally related compounds can be insightful.

Compound NameBiological ActivityReference
Retro-1Inhibits ricin toxicity
Hydroxylated chloroethylnitrosoureasReduced antitumor activity
Autotaxin inhibitorsReduces pulmonary fibrosis

Scientific Research Applications

  • Piperazine Formation : The initial step often involves the reaction of appropriate halogenated phenyl compounds with piperazine derivatives.
  • Pyridine Functionalization : The introduction of ethoxy and hydroxyethyl groups onto the pyridine ring is crucial for enhancing biological activity.
  • Final Coupling : The final steps usually involve coupling reactions that link the piperazine and pyridine components, yielding the target compound.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar activities.

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Studies on related compounds have shown promise in modulating serotonin and dopamine receptors, which are critical targets for antidepressants and antipsychotics.

Antimicrobial Properties

Some derivatives of pyridine-based compounds have demonstrated antimicrobial activity against a range of pathogens. This suggests that 3-((4-ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one could be evaluated for similar properties.

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their anticancer activity against breast cancer cell lines. The results indicated that modifications to the piperazine structure significantly enhanced cytotoxicity, leading to further exploration of similar compounds.

Case Study 2: Neuropharmacological Evaluation

In an investigation published in Neuroscience Letters, researchers explored the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The findings suggested that certain substitutions on the piperazine ring could lead to anxiolytic effects, warranting further studies on related compounds.

Comparison with Similar Compounds

Antioxidant Activity

  • The bromophenyl derivative exhibited 79.05% radical scavenging at 12 ppm, nearing ascorbic acid’s efficacy (82.71%), while the methoxyphenyl analog showed only 17.55% activity .

Antibacterial Activity

  • Pyridin-2(1H)-one derivatives demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

  • The pyridazinone analog showed potent anti-inflammatory activity (IC50 = 11.6 μM) against LPS-induced macrophage inflammation .

Molecular Interactions and Docking Studies

  • Docking studies for pyridin-2(1H)-one derivatives revealed that bromophenyl and cyano groups contribute to binding affinity with bacterial proteins .
  • Target Compound : The hydroxyethyl piperazine may form hydrogen bonds with target proteins, while the ethoxyphenyl group could enhance hydrophobic interactions.

Table 1: Comparative Analysis of Pyridin-2(1H)-one Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Antioxidant Activity (%) Anti-inflammatory IC50 (μM) Antibacterial Activity Reference
Target Compound ~450.5* 4-ethoxyphenyl, 4-(2-hydroxyethyl)piperazine Not reported Not reported Not reported -
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 400.3 4-bromophenyl, hydroxy-methoxyphenyl, cyano 79.05 - Moderate (S. aureus, E. coli)
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 376.4 4-methoxyphenyl, hydroxy-methoxyphenyl, cyano 17.55 - Moderate (S. aureus, E. coli)
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 218.3 4-methylphenyl - 11.6 -

*Calculated based on structural formula.

Research Findings and Discussion

  • Substituent Effects : Electron-withdrawing groups (e.g., bromophenyl) enhance antioxidant activity, while electron-donating groups (e.g., methoxy) reduce it . The target compound’s ethoxy group may balance lipophilicity and solubility.
  • Piperazine Role : Hydroxyethyl piperazine in the target compound could improve water solubility and protein binding, critical for pharmacokinetics.
  • Untested Potential: Empirical studies are needed to confirm the antibacterial and anti-inflammatory activities hypothesized from structural analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance yield and purity?

  • Methodological Approach:

  • Systematically vary reaction parameters (e.g., temperature: 60–100°C, solvent systems like DCM/NaOH, catalyst loading) to identify optimal conditions .
  • Implement multi-step purification protocols, including column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >98% purity .
  • Monitor intermediates via TLC/HPLC at each stage to minimize side-product formation .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Approach:

  • Use HRMS and ¹H/¹³C NMR (DMSO-d6, 400 MHz) to verify molecular weight and substituent positions, comparing with analogous piperazine derivatives .
  • Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) to quantify impurities against pharmacopeial standards (≤0.15% per impurity) .
  • Conduct elemental analysis (C, H, N) with ≤0.3% deviation from theoretical values .

Q. How should researchers design experiments to assess thermal stability?

  • Methodological Approach:

  • Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–500°C) to identify decomposition thresholds .
  • Use differential scanning calorimetry (DSC) to detect phase transitions and validate stability in solid-state formulations .

Advanced Research Questions

Q. How can contradictory data regarding solvent-dependent reactivity be resolved?

  • Methodological Approach:

  • Conduct controlled kinetic studies in polar aprotic (DMF), chlorinated (DCM), and protic (EtOH) solvents under inert atmospheres .
  • Validate results using complementary techniques (e.g., UV-Vis spectroscopy for reaction progress, DFT calculations to model solvent interactions) .
  • Replicate experiments across independent labs to isolate environmental variables .

Q. What strategies are effective for evaluating environmental fate and biodegradation pathways?

  • Methodological Approach:

  • Adapt the INCHEMBIOL framework: Study abiotic degradation (hydrolysis, photolysis) under pH 3–9 and UV exposure, followed by microbial assays (OECD 301F) to assess biotic breakdown .
  • Quantify bioaccumulation potential via octanol-water partition coefficients (log Kow) and tissue-specific LC-MS analysis in model organisms (e.g., Daphnia magna) .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodological Approach:

  • Perform single-crystal X-ray diffraction (Cu-Kα radiation, 100K) to determine bond angles/torsional strain in the piperazine-pyridinone core .
  • Compare with computational models (e.g., Gaussian09 with B3LYP/6-311++G**) to validate intramolecular hydrogen bonding patterns .

Q. What statistical models are suitable for analyzing dose-response relationships in preclinical studies?

  • Methodological Approach:

  • Use randomized block designs with split-plot adaptations (e.g., four replicates, five plants/group) to account for biological variability .
  • Apply nonlinear regression (Hill equation) or Bayesian hierarchical models to quantify EC50 and efficacy thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.